molecular formula C14H12ClN3S B1394383 6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1219844-34-4

6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B1394383
CAS No.: 1219844-34-4
M. Wt: 289.8 g/mol
InChI Key: NBLVHWNPJDQFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the class of benzo[d]thiazoles This compound is characterized by the presence of a chloro group at the 6th position, a methyl group at the 4th position, and a pyridin-3-ylmethyl group attached to the nitrogen atom of the benzo[d]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the chloro and methyl groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide, respectively.

    Attachment of the pyridin-3-ylmethyl group: This step involves the reaction of the benzo[d]thiazole derivative with pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted benzo[d]thiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-methylbenzo[d]thiazol-2-amine: Lacks the pyridin-3-ylmethyl group, which may affect its biological activity and chemical reactivity.

    4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine: Lacks the chloro group, potentially altering its pharmacological profile.

    6-chloro-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine: Lacks the methyl group, which may influence its interaction with molecular targets.

Uniqueness

The presence of the chloro, methyl, and pyridin-3-ylmethyl groups in 6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine imparts unique chemical and biological properties. These substituents can enhance the compound’s stability, solubility, and specificity for certain molecular targets, making it a valuable candidate for various applications.

Properties

IUPAC Name

6-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3S/c1-9-5-11(15)6-12-13(9)18-14(19-12)17-8-10-3-2-4-16-7-10/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLVHWNPJDQFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NCC3=CN=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.